2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide class, characterized by a fused heterocyclic core with a carboxamide side chain. Its structure includes a 3-chlorophenyl group at position 1 of the pyrroloquinoxaline scaffold and a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl substituent on the carboxamide nitrogen.
Properties
Molecular Formula |
C28H22ClN7O2 |
|---|---|
Molecular Weight |
524.0 g/mol |
IUPAC Name |
2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C28H22ClN7O2/c1-16-23(28(38)36(34(16)2)18-10-4-3-5-11-18)33-27(37)22-24-26(32-21-14-7-6-13-20(21)31-24)35(25(22)30)19-12-8-9-17(29)15-19/h3-15H,30H2,1-2H3,(H,33,37) |
InChI Key |
JKVYPMQHTDMUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC(=CC=C6)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoxaline core, followed by the introduction of the pyrazole ring and the chlorophenyl group. Common reagents used in these reactions include various amines, chlorinating agents, and coupling reagents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for research and application .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrrolo[2,3-b]quinoxaline derivatives, focusing on substituents, molecular properties, and inferred pharmacological implications.
Key Observations:
Substituent Effects: Chlorine vs. Methoxy: Chlorine (electron-withdrawing) in the target compound and Compound A may enhance binding to hydrophobic pockets in biological targets, whereas methoxy groups (electron-donating) in Compounds C and D improve solubility .
Molecular Weight & Solubility :
- The target compound (MW 523.0) is larger than analogs like Compound B (MW 440.9), which may impact bioavailability. However, the pyrazolone and ethoxypropyl groups (Compounds B and D) suggest a balance between lipophilicity and solubility .
CNS Penetration: Compound D’s morpholine group, a common feature in blood-brain barrier-penetrant drugs, highlights the role of nitrogen heterocycles in CNS-targeted therapies .
Research Findings and Data Gaps
- Biological Activity : While emphasizes bioactive marine compounds, specific assays for the target compound (e.g., IC50 values) are absent in the provided evidence, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
